Acetamide,2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide,2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- is a complex organic compound that features a unique structure combining an indole nucleus with a triazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- typically involves multi-step organic reactionsThe final steps involve the addition of the acetamide and isopropyl groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Acetamide,2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Acetamide,2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antiviral properties.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Acetamide,2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling .
Comparison with Similar Compounds
Similar Compounds
- Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-
- Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-
Uniqueness
What sets Acetamide,2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- apart is its unique bromine substitution, which can significantly influence its reactivity and biological activity compared to its chloro and fluoro analogs .
Properties
Molecular Formula |
C14H14BrN5OS |
---|---|
Molecular Weight |
380.27 g/mol |
IUPAC Name |
2-[(8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C14H14BrN5OS/c1-7(2)16-11(21)6-22-14-18-13-12(19-20-14)9-5-8(15)3-4-10(9)17-13/h3-5,7H,6H2,1-2H3,(H,16,21)(H,17,18,20) |
InChI Key |
JWMAWBMRKUKVAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CSC1=NC2=C(C3=C(N2)C=CC(=C3)Br)N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.